

The Chemical Structure of Geninthiocin: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *Geninthiocin*

CAS No.: 158792-27-9

Cat. No.: B130505

[Get Quote](#)

Executive Summary

Geninthiocin is a macrocyclic thiopeptide antibiotic belonging to the Berninamycin-like subclass. Characterized by a highly modified peptide backbone, its structure is defined by a central nitrogen-containing heterocycle (pyridine) that anchors a 35-membered macrocyclic ring. The molecule is a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP), distinguished by its high content of dehydroalanine (Dha) residues, thiazole/oxazole rings, and a unique hydroxy-valine moiety.

This guide dissects the chemical architecture of **Geninthiocin**, elucidating the causal link between its rigid scaffold and its potent inhibition of bacterial protein synthesis via the 50S ribosomal subunit.

Part 1: Chemical Constitution and Architecture

The Core Scaffold

The defining feature of **Geninthiocin** is its tetra-substituted pyridine core. Unlike the dehydropiperidine core found in thiostrepton, **Geninthiocin** (like Berninamycin) possesses a fully aromatic pyridine ring formed via an aza-[4+2] cycloaddition of two dehydroalanine residues during biosynthesis.

- Macrocycle Size: 35-membered ring.

- Central Heterocycle: Pyridine-2,3,6-tricarboxylic acid derivative (functionally bridging the macrocycle and the tail).
- Peptide Classification: Series d Thiopeptide (Berninamycin-type).

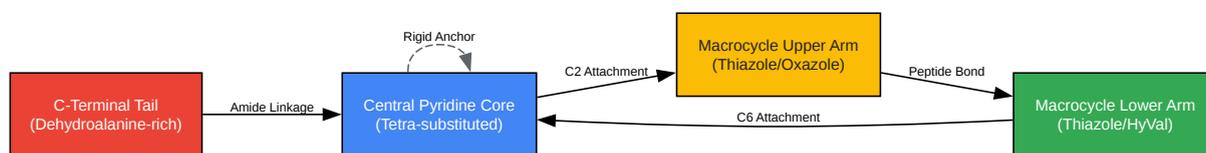
Residue Composition and Connectivity

The **Geninthiocin** scaffold is constructed from a precursor peptide that undergoes extensive post-translational modification. The mature structure contains the following key motifs:

Structural Motif	Chemical Identity	Function / Structural Role
Central Core	Tetra-substituted Pyridine	Rigid scaffold anchor; formed from Dha cycloaddition.
Heterocycles	Thiazoles (x3), Oxazoles (x2)	Derived from Cysteine and Threonine/Serine; provide planarity and rigidity.
Unsaturation	Dehydroalanine (Dha)	Multiple residues (typically 3-4); reactive Michael acceptors; critical for tipA induction.
Modified AA	-Hydroxy-L-Valine (HyVal)	Distinguishes Geninthiocin from Val-geninthiocin; provides H-bond donor capability.
C-Terminal Tail	Dehydroalanine-rich amide	Essential for ribosome binding affinity; protrudes from the core.

Topology Diagram

The following diagram illustrates the connectivity of the **Geninthiocin** scaffold, mapping the flow from the N-terminal tail through the pyridine core and around the macrocycle.



[Click to download full resolution via product page](#)

Figure 1: Topological connectivity of the **Geninthiocin** scaffold. The central pyridine core anchors the macrocyclic loop and the reactive tail.

Part 2: Stereochemistry and Conformation[1]

Absolute Configuration

The stereochemical centers in **Geninthiocin** are derived from the chiral pool of proteinogenic amino acids, preserved or inverted during modification.

- Amino Acid Backbone: Predominantly L-configuration (S-stereocenters).
- Hydroxy-Valine (HyVal): The specific hydroxylation at the -position introduces a chiral center, typically assigned as (2S, 3R) based on biosynthetic homology with Berninamycin.
- Thiazoles/Oxazoles: These are achiral planar units, but their orientation relative to the macrocycle creates atropisomerism (restricted rotation), locking the molecule into a specific 3D conformer essential for binding the ribosomal cleft.

Conformational Rigidity

The abundance of

-hybridized centers (pyridine, thiazoles, oxazoles, dehydroalanines) confers exceptional rigidity to the molecule.

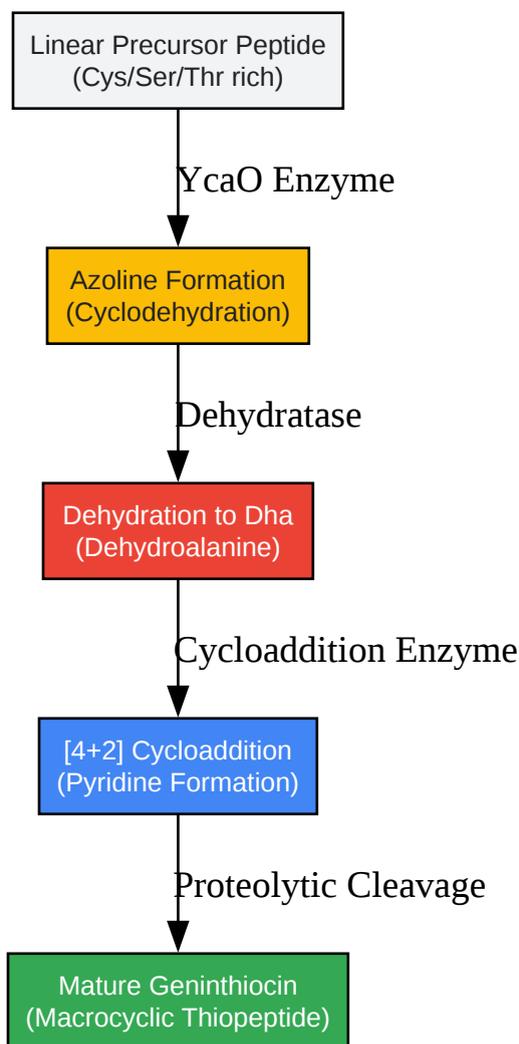
- Planarity: The heterocycles force segments of the macrocycle into planar arrangements.

- Solubility: The high degree of unsaturation and lack of ionizable side chains contribute to poor aqueous solubility, a common challenge in thiopeptide drug development.

Part 3: Biosynthetic Context (Structural Logic)[2]

Understanding the biosynthesis explains the "why" of the structure. **Geninthiocin** is a RiPP (Ribosomally Synthesized and Post-translationally Modified Peptide).[1][2]

- Precursor Peptide: A genetically encoded linear peptide (Leader + Core).
- Cyclodehydration: YcaO-domain proteins cyclize Cysteine and Serine/Threonine residues into thiazolines and oxazolines.
- Dehydrogenation: Flavin-dependent oxidases convert these into aromatic thiazoles and oxazoles.
- Dehydration: Serine residues are dehydrated to Dehydroalanine (Dha).[3]
- [4+2] Cycloaddition: The hallmark step where two Dha residues undergo a hetero-Diels-Alder reaction to form the central pyridine ring, closing the macrocycle.



[Click to download full resolution via product page](#)

Figure 2: Biosynthetic logic flow. The complex structure self-assembles via enzymatic modification of a linear precursor.

Part 4: Mechanism of Action & SAR

Ribosomal Targeting

Geninthiocin targets the 50S ribosomal subunit, specifically the GTPase-associated center (GAC).

- Binding Site: It binds to the cleft between the L11 ribosomal protein and the 23S rRNA (helices 43/44).

- Inhibition Mode: By sterically obstructing the binding of Elongation Factor G (EF-G) or EF-Tu, it prevents ribosomal translocation. The rigid macrocycle acts as a "wedge," locking the ribosome.

Structure-Activity Relationship (SAR)

- Macrocycle Size: The 35-membered ring is critical for fitting the L11 cleft. Expansion or contraction results in loss of activity.
- Dehydroalanine Tail: The "tail" region interacts with the rRNA phosphate backbone. Chemical reduction of the tail (saturating the Dha double bonds) typically reduces potency.
- TipA Induction: **Geninthiocin** is a potent inducer of the tipA promoter in Streptomyces. This activity is linked to the covalent modification of the TipA protein by the reactive dehydroalanine residues (Michael addition).

Part 5: Analytical Characterization

For researchers isolating or synthesizing **Geninthiocin**, the following analytical signatures are diagnostic.

Mass Spectrometry (MS)

- Molecular Formula:

(**Geninthiocin A**).

- Ionization: ESI-MS typically shows

and

.

- Fragmentation:

- Loss of water (

Da) is common due to hydroxy groups.

- Peptide bond cleavage is restricted due to the cyclic nature; fragmentation often occurs at the tail or specific exocyclic residues.

Nuclear Magnetic Resonance (NMR)

- NMR:
 - Vinyl Protons: Distinct signals for dehydroalanine vinyl protons (5.0 - 6.5 ppm).
 - Aromatic Region: Thiazole/Oxazole ring protons (7.5 - 8.5 ppm).
 - Pyridine Core: Singlet or coupled signals depending on substitution pattern, typically downfield (8.0+ ppm).
- NMR:
 - Carbonyls: Amide carbonyls (160-175 ppm).
 - Heterocycles: Distinct signals for C=N and C-S carbons.

References

- PubChem. (2025). **Geninthiocin A** | C₅₀H₄₉N₁₅O₁₅S. National Library of Medicine. [\[Link\]](#)
- Sajid, I., et al. (2008).^[4] Val-**Geninthiocin**: Structure Elucidation and MS Fragmentation of Thiopeptide Antibiotics Produced by Streptomyces sp.^[4] RSF18.^[4] Journal of Antibiotics. [\[Link\]](#)^[4]
- Just-Baringo, X., et al. (2014). Thiopeptide Antibiotics: Retrospective and Recent Advances. Marine Drugs. [\[Link\]](#)

- Vincent, P., et al. (2019).[5] Ala-**geninthiocin**, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp.[2] ICN19.[2][5] Journal of Antibiotics. [[Link](#)]
- Bagley, M. C., et al. (2005).[6] Thiopeptide Antibiotics. Chemical Reviews. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. researchgate.net \[researchgate.net\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. Bioinformatic expansion and discovery of thiopeptide antibiotics - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- [5. Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp. ICN19 - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [6. researchgate.net \[researchgate.net\]](#)
- To cite this document: BenchChem. [The Chemical Structure of Geninthiocin: An In-Depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b130505#what-is-the-chemical-structure-of-geninthiocin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com